![molecular formula C13H17ClO3 B14629496 (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 53548-23-5](/img/structure/B14629496.png)
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a propanoic acid moiety, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid typically involves several steps:
Chlorination: The starting material, 4-chloro-5-methyl-2-(propan-2-yl)phenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated phenol is then esterified with a suitable esterifying agent, such as ethyl chloroformate, to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[4-Chloro-2-(propan-2-yl)phenoxy]propanoic acid: Lacks the methyl group at the 5-position.
(2R)-2-[4-Bromo-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid: Contains a bromine atom instead of chlorine.
(2R)-2-[4-Chloro-5-methyl-2-(ethyl)phenoxy]propanoic acid: Has an ethyl group instead of an isopropyl group.
Uniqueness
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group and the specific positioning of the chlorine and methyl groups can influence its reactivity and interactions with molecular targets.
Propiedades
Número CAS |
53548-23-5 |
|---|---|
Fórmula molecular |
C13H17ClO3 |
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
(2R)-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-7(2)10-6-11(14)8(3)5-12(10)17-9(4)13(15)16/h5-7,9H,1-4H3,(H,15,16)/t9-/m1/s1 |
Clave InChI |
GUDSBBMRPAATAD-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)C(C)C)O[C@H](C)C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C(C)C)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


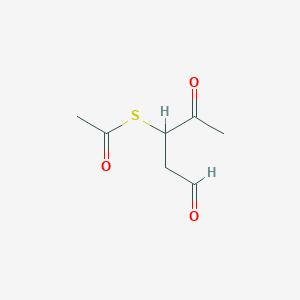
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

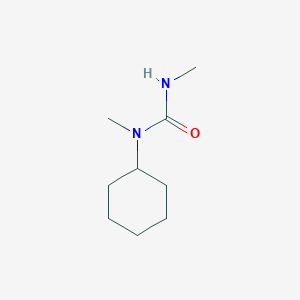
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
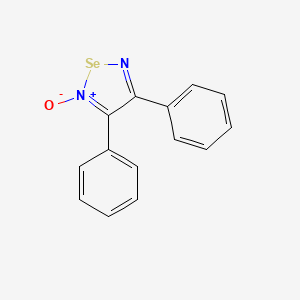
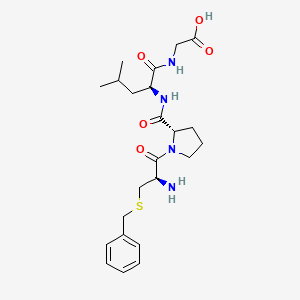
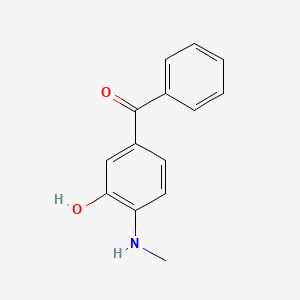
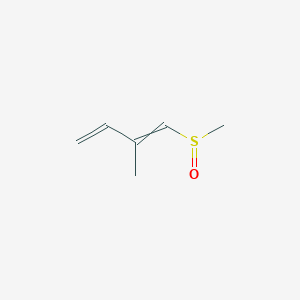

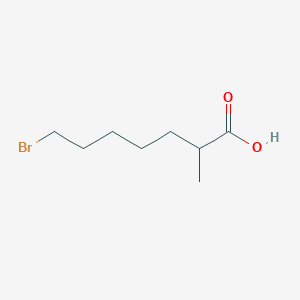
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
